

An In-depth Technical Guide to C.I. Solvent Blue 94

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Blue 94

Cat. No.: B1169305

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Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific, published experimental spectral data (UV-Vis, fluorescence, NMR) for C.I. Solvent Blue 94. This guide therefore provides a summary of its known physical and chemical properties and details the standardized experimental protocols by which its spectral characteristics can be determined.

Core Properties of C.I. Solvent Blue 94

C.I. Solvent Blue 94, also known as Transparent Blue R, is a synthetic organic dye belonging to the anthraquinone class.^{[1][2][3]} Its chemical structure, based on the anthraquinone framework, imparts a characteristic blue color and influences its solubility and stability.^{[1][2][3]} The dye is notable for its resistance to heat, light, acids, and alkalis, making it suitable for a variety of industrial applications.^{[4][5]}

Table 1: Physical and Chemical Properties of C.I. Solvent Blue 94

Property	Value	Reference
C.I. Name	Solvent Blue 94	[1][2]
Chemical Class	Anthraquinone	[1][2]
CAS Number	123515-19-5	[1][2][4][6]
Appearance	Greenish-blue to blue powder	[4][5]
Molecular Structure	Anthraquinone derivative	[1][2]
Melting Point	230 °C	[5]
Heat Resistance	≥ 220 °C	[4]
Light Fastness	5 - 7	[4][5]
Acid Resistance	4	[4][5]
Alkali Resistance	5	[4][5]
Water Resistance	5 (Insoluble)	[1][4]
Water Solubility	≤ 1.0%	[4][5]
Density	~1.30 g/cm ³	[4]

Experimental Protocols for Spectral Analysis

The following sections detail the standard methodologies for acquiring the spectral data for a solvent dye such as C.I. Solvent Blue 94.

2.1. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a substance absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This provides information about the electronic transitions within the molecule.

Methodology:

- **Solution Preparation:** Prepare a stock solution of C.I. Solvent Blue 94 in a suitable solvent (e.g., ethanol, methanol, or another appropriate organic solvent in which the dye is fully

soluble). From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is typically used.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used for the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This "blank" spectrum is automatically subtracted from the sample spectrum by the instrument to correct for absorbance from the solvent and the cuvette.
- **Sample Measurement:** Rinse the cuvette with a small amount of the dye solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a specified wavelength range (e.g., 200-800 nm).
- **Data Analysis:** The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) and the molar extinction coefficient (ϵ) can be determined from this plot.

2.2. Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a substance after it has absorbed light. It is a highly sensitive technique that can be used for quantitative analysis and to probe the molecular environment.

Methodology:

- **Solution Preparation:** Prepare a dilute solution of C.I. Solvent Blue 94 in an appropriate solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).
- **Instrumentation:** A spectrofluorometer is used for these measurements.
- **Excitation Spectrum:** Set the emission monochromator to the wavelength of maximum fluorescence emission (if known, otherwise a preliminary scan is needed) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum will show the wavelengths of light that are most effective at exciting the fluorophore.

- **Emission Spectrum:** Set the excitation monochromator to the wavelength of maximum absorption (λ_{max}) determined from the UV-Vis spectrum. Scan the emission monochromator over a range of longer wavelengths to collect the fluorescence emission spectrum.
- **Data Analysis:** The data will yield the excitation and emission maxima, the Stokes shift (the difference in wavelength between the excitation and emission maxima), and the fluorescence quantum yield (which requires a standard with a known quantum yield for comparison).

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

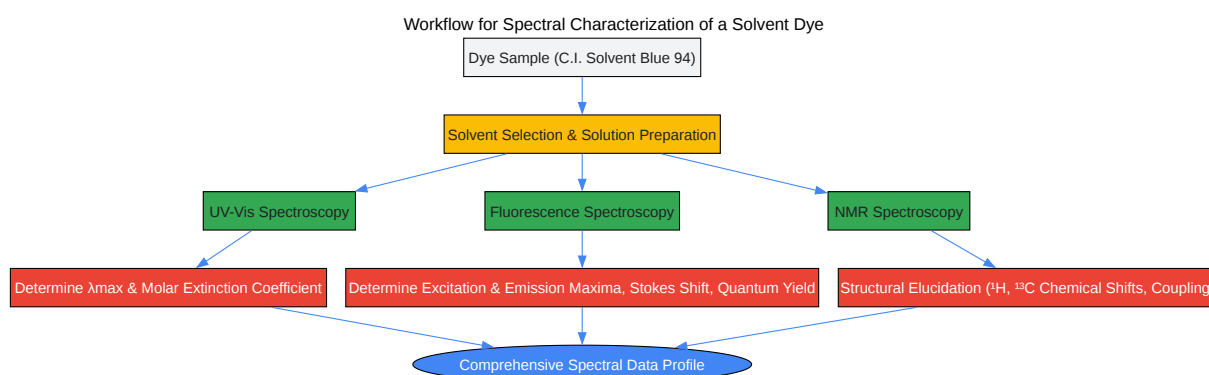
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ^1H and ^{13}C NMR are most common for organic molecules.

Methodology:

- **Sample Preparation:** Dissolve a sufficient amount of C.I. Solvent Blue 94 in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to ensure the dye is soluble and to avoid interfering signals from the solvent itself. A standard internal reference, such as tetramethylsilane (TMS), is typically added.
- **Instrumentation:** A high-field NMR spectrometer is used.
- **Data Acquisition:** The sample is placed in the spectrometer's magnetic field, and radiofrequency pulses are applied to excite the nuclei. The resulting signals (free induction decay) are detected and transformed into an NMR spectrum.
- **Data Analysis:** The spectrum is a plot of signal intensity versus chemical shift (in parts per million, ppm). The chemical shifts, integration of the peaks, and spin-spin coupling patterns provide information about the different types of protons or carbons in the molecule and their connectivity, allowing for structural elucidation.

Visualized Workflow for Spectral Characterization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a solvent dye like C.I. Solvent Blue 94.



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Caption: Logical workflow for the spectral characterization of a solvent dye.

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References

- 1. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. specialchem.com [specialchem.com]

- 4. drugfuture.com [drugfuture.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epsilonpigments.com [epsilonpigments.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. Solvent Blue 94]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169305#c-i-solvent-blue-94-spectral-data]

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